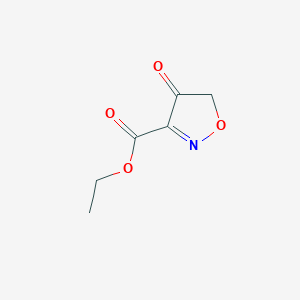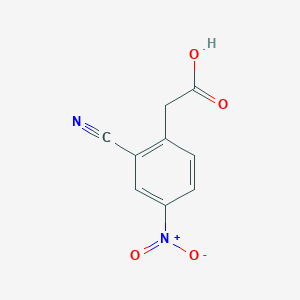
2-(2-Cyano-4-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyano-4-nitrophenyl)acetic acid is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring with a cyano group and a nitro group attached to it, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-nitrophenyl)acetic acid typically involves the cyanoacetylation of amines. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . Another method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
化学反応の分析
Types of Reactions
2-(2-Cyano-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-(2-Amino-4-cyanophenyl)acetic acid, while reduction of the cyano group can yield 2-(2-Nitro-4-aminophenyl)acetic acid.
科学的研究の応用
2-(2-Cyano-4-nitrophenyl)acetic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Cyano-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, which can modify the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)acetic acid: This compound is similar in structure but lacks the cyano group. It is used in similar applications but may have different reactivity and biological activity.
2-(2-Chloro-4-nitrophenyl)acetic acid: This compound has a chloro group instead of a cyano group. It may have different chemical properties and applications.
Uniqueness
2-(2-Cyano-4-nitrophenyl)acetic acid is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and potential biological activity that is not found in similar compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
2-(2-cyano-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H6N2O4/c10-5-7-3-8(11(14)15)2-1-6(7)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChIキー |
KRCJNLHUUNWCJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
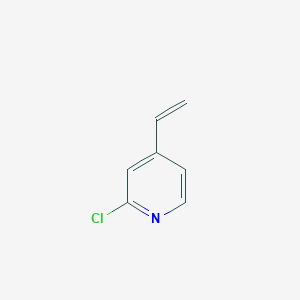

![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)

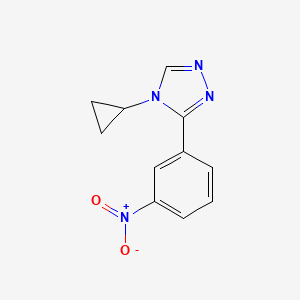
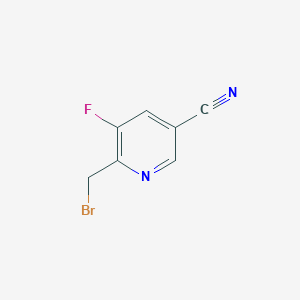

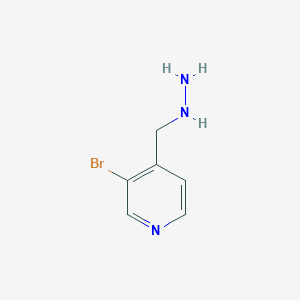

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)


